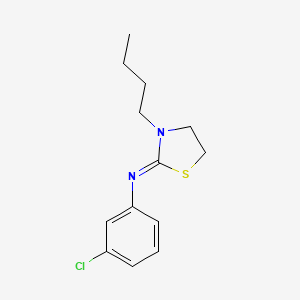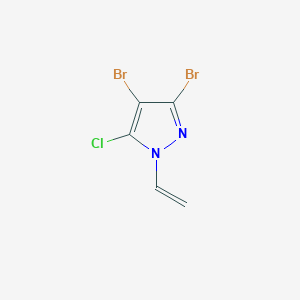
L-Alanyl-L-threonyl-L-tyrosyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide composed of the amino acids L-alanine, L-threonine, L-tyrosine, and L-proline. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-threonyl-L-tyrosyl-L-proline typically involves the stepwise condensation of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, often using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU), followed by coupling to the amino group of the peptide chain.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification, typically using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Alanyl-L-threonyl-L-tyrosyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-threonyl-L-tyrosyl-L-proline depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the peptide may bind to a receptor and modulate its activity, or it may inhibit an enzyme by occupying its active site.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-tyrosyl-L-proline: A tripeptide with similar structural properties.
L-Threonyl-L-alanyl-L-tyrosyl-L-proline: Another tetrapeptide with a slightly different sequence.
L-Alanyl-L-threonyl-L-tyrosyl-L-alanine: A tetrapeptide with alanine replacing proline.
Uniqueness
L-Alanyl-L-threonyl-L-tyrosyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, for example, allows for potential oxidative modifications, while proline introduces conformational constraints that can influence the peptide’s overall structure and activity.
Propiedades
Número CAS |
834861-98-2 |
|---|---|
Fórmula molecular |
C21H30N4O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N4O7/c1-11(22)18(28)24-17(12(2)26)19(29)23-15(10-13-5-7-14(27)8-6-13)20(30)25-9-3-4-16(25)21(31)32/h5-8,11-12,15-17,26-27H,3-4,9-10,22H2,1-2H3,(H,23,29)(H,24,28)(H,31,32)/t11-,12+,15-,16-,17-/m0/s1 |
Clave InChI |
IQOJBTJLXNWQJC-GVDRCSPZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

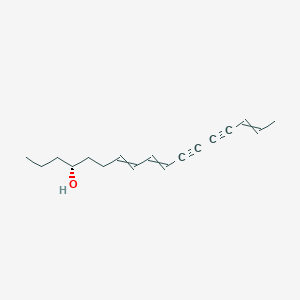
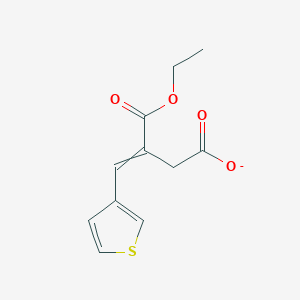
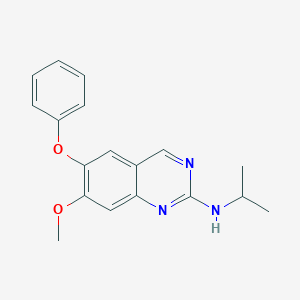
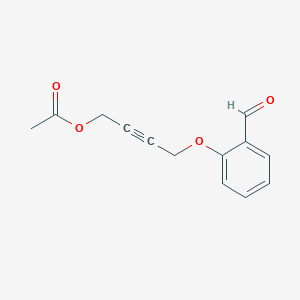
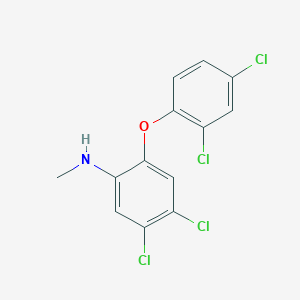
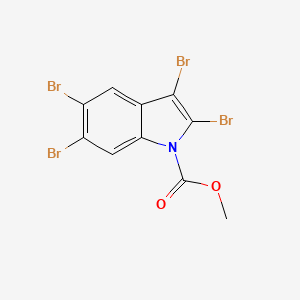
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)

